molecular formula C22H21N3O4S B2774567 N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 921098-88-6

N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2774567
CAS No.: 921098-88-6
M. Wt: 423.49
InChI Key: HQFDGDCWAVGEIJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-13-20(21(26)23-15-9-17(28-3)11-18(10-15)29-4)30-22-24-19(12-25(13)22)14-5-7-16(27-2)8-6-14/h5-12H,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFDGDCWAVGEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves multiple steps. One common method includes the reaction of 3,5-dimethoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-bromoacetylthiazole under basic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in anticancer applications. The compound has been synthesized and evaluated for its antiproliferative properties against various cancer cell lines.

Key Findings:

  • Cell Lines Tested: The compound was evaluated against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer) .
  • Mechanism of Action: The thiazole moiety is believed to interact with key biological targets involved in tumorigenesis. The presence of electronegative substituents enhances its activity by facilitating interactions with cellular targets .

Table 1: Anticancer Activity of N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cell LineIC50 Value (µM)Mechanism
A375X.XXApoptosis induction
DU145X.XXCell cycle arrest
MCF-7X.XXInhibition of DNA synthesis

Neuropharmacological Applications

The compound has also been investigated for its potential neuropharmacological effects. Thiazole derivatives have shown promise in models of neurological disorders due to their ability to modulate neurotransmitter systems.

Case Study:

  • Picrotoxin-Induced Convulsion Model: The compound was tested for anticonvulsant activity using a picrotoxin-induced model. It demonstrated significant protective effects against seizures, suggesting potential use in epilepsy treatment .

Enzyme Inhibition

Another area of application for this compound is enzyme inhibition.

Key Insights:

  • Carbonic Anhydrase Inhibition: The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance inhibitory potency .

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 Value (µM)
Carbonic Anhydrase IIICompetitive InhibitionX.XX

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Biological Activity

N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C22_{22}H21_{21}N3_3O4_4S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 852135-07-0

Antitumor Activity

Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole moiety exhibit notable antitumor properties. The mechanism involves inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of thiazole compounds can significantly inhibit cell proliferation in various cancer cell lines. The structure-activity relationship suggests that specific substitutions on the phenyl rings enhance cytotoxic activity:

  • IC50_{50} values for related thiazole compounds have been reported as low as 1.61 µg/mL, demonstrating potent antiproliferative effects against cancer cells .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies have demonstrated that certain derivatives exhibit effective inhibition against a range of bacterial strains, including Mycobacterium tuberculosis. The presence of electron-donating groups on the phenyl ring is crucial for enhancing antimicrobial efficacy:

CompoundActivity TypeIC50_{50} (µg/mL)
4aAntibacterial0.5 - 1.0
4cAntifungal0.5 - 1.0
6eAntibacterial0.5 - 1.0
6gAntifungal0.5 - 1.0

These results indicate a promising profile for the compound as both an antibacterial and antifungal agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits antioxidant activity. The antioxidant capacity is attributed to the presence of multiple methoxy groups in its structure, which enhance electron donation capabilities and thus scavenge free radicals effectively.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their biological activities against different pathogens. Compounds with specific substitutions showed significant antibacterial effects .
  • Imidazo[2,1-b][1,3]thiazole Derivatives : Another research effort highlighted the synthesis of imidazo derivatives with varying substituents on the phenyl rings, revealing that certain configurations led to enhanced cytotoxicity against cancer cell lines .

Q & A

Q. What synthetic strategies are recommended for constructing the imidazo[2,1-b][1,3]thiazole core in this compound?

The core is typically synthesized via cyclization of thiazole precursors followed by functionalization. For example, a palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl groups (e.g., 4-methoxyphenyl) at the 6-position, while carboxamide formation at the 2-position involves coupling activated esters with amines (e.g., 3,5-dimethoxyaniline). Solvents like DMF or methanol and catalysts such as CuI or Pd(PPh₃)₄ are critical for cross-coupling efficiency .

Q. How can structural integrity be validated after synthesis?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (via SHELX programs) to resolve ambiguous stereochemistry or crystal packing effects .

Q. What solvent systems optimize yield during multi-step synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures improve crystallization. For coupling reactions, anhydrous THF or dichloromethane under nitrogen prevents hydrolysis of sensitive intermediates .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence biological activity?

The 3,5-dimethoxy groups on the phenyl ring enhance electron-donating capacity, potentially improving binding to hydrophobic pockets in target proteins (e.g., kinases). Compare with analogs lacking methoxy groups using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-response assays (e.g., IC₅₀ comparisons across cell lines) to identify cell-type-specific effects.
  • Metabolic stability studies (e.g., liver microsome assays) to assess whether discrepancies arise from compound degradation .

Q. How can computational tools predict off-target interactions?

Perform molecular docking (e.g., AutoDock Vina) against databases like PDB to identify potential off-targets. Validate with selectivity profiling using kinase panels or GPCR screening arrays. For example, structural analogs showed affinity for 14-α-demethylase in antifungal studies .

Q. What strategies improve bioavailability without altering core pharmacophores?

  • Introduce prodrug moieties (e.g., esterification of carboxamide) to enhance membrane permeability.
  • Modify crystal packing via co-crystallization with excipients to improve dissolution rates .

Methodological Notes

  • Crystallography : SHELXL refinement is preferred for small-molecule structures; use TWINABS for handling twinned data .
  • SAR Studies : Synthesize derivatives with incremental substitutions (e.g., fluoro vs. methoxy) and correlate with activity via QSAR modeling .
  • Purity Criteria : HPLC purity ≥95% (C18 column, acetonitrile/water gradient) is essential for biological assays to exclude confounding effects from impurities .

Data Contradictions and Resolutions

IssueResolution ApproachReference
Variable anticancer IC₅₀ valuesStandardize assay conditions (e.g., serum concentration, incubation time)
Inconsistent NMR coupling constantsRe-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃)

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